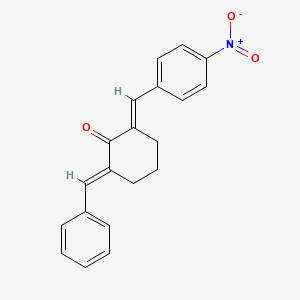
Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a hydroxypropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-fluorophenyl)-2-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(3-fluorophenyl)-2-oxopropanoic acid or 3-(3-fluorophenyl)-2-hydroxypropanoic acid.
Reduction: Formation of 3-(3-fluorophenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorophenyl group can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate
- Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate
- Methyl 3-(3-chlorophenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Propiedades
Fórmula molecular |
C10H11FO3 |
|---|---|
Peso molecular |
198.19 g/mol |
Nombre IUPAC |
methyl 3-(3-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H11FO3/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3 |
Clave InChI |
WFPSPCIDOSDZAO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC(=CC=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


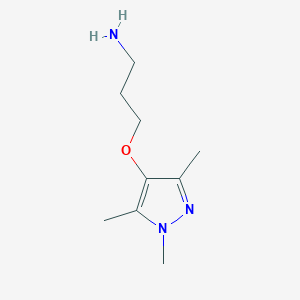
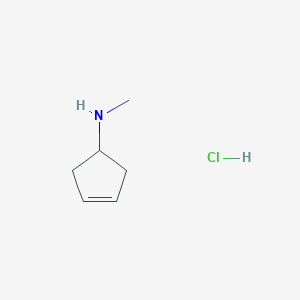
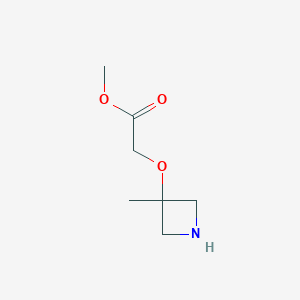
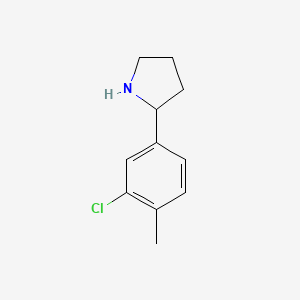

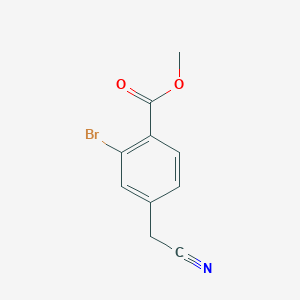
![rac-methyl (1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13584405.png)
![2-[6-Amino-5-(8-{2-[2-(piperazin-1-yl)ethoxy]pyridin-4-yl}-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazin-3-yl]phenoltrihydrochloride](/img/structure/B13584411.png)
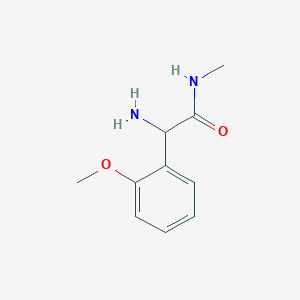
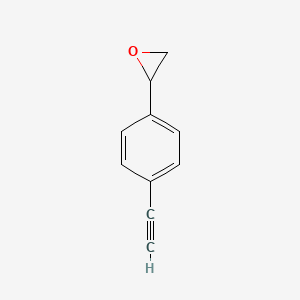

![Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13584443.png)
amine hydrochloride](/img/structure/B13584451.png)
